Cas no 353470-24-3 (2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide)

2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide
- 2-(2,2-diphenylacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 4H-Cyclohepta[b]thiophene-3-carboxamide, 2-[(2,2-diphenylacetyl)amino]-5,6,7,8-tetrahydro-
- Z27936178
- 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
- 2-[(2,2-diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- AK-968/11842088
- 353470-24-3
- F0806-0392
- AKOS001044185
- AB00279473-02
- Oprea1_152252
- 2-[(diphenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
-
- インチ: 1S/C24H24N2O2S/c25-22(27)21-18-14-8-3-9-15-19(18)29-24(21)26-23(28)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,20H,3,8-9,14-15H2,(H2,25,27)(H,26,28)
- InChIKey: WNZOKTWACFWJRM-UHFFFAOYSA-N
- ほほえんだ: C12CCCCCC=1C(C(N)=O)=C(NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)S2
計算された属性
- せいみつぶんしりょう: 404.15584919g/mol
- どういたいしつりょう: 404.15584919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- 密度みつど: 1.264±0.06 g/cm3(Predicted)
- ふってん: 608.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.24±0.20(Predicted)
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0806-0392-4mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 4mg |
$66.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-30mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 30mg |
$119.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-100mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 100mg |
$248.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-25mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 25mg |
$109.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-2μmol |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 2μmol |
$57.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-50mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 50mg |
$160.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-10mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 10mg |
$79.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-10μmol |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 10μmol |
$69.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-20mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 20mg |
$99.0 | 2023-08-06 | |
Life Chemicals | F0806-0392-40mg |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide |
353470-24-3 | 90%+ | 40mg |
$140.0 | 2023-08-06 |
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide 関連文献
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamideに関する追加情報
Recent Advances in the Study of 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide (CAS: 353470-24-3)
The compound 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide (CAS: 353470-24-3) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cycloheptabthiophene scaffold and diphenylacetamide moiety, has garnered significant attention due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in various disease models.
One of the key findings in recent research is the compound's ability to modulate specific protein-protein interactions (PPIs) involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 353470-24-3 exhibits high affinity for the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines. This suggests its potential as a novel anti-inflammatory agent, particularly for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide has shown promise in oncology research. Preclinical studies have revealed its ability to inhibit the proliferation of certain cancer cell lines, including those resistant to conventional chemotherapy. The compound's mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. These findings were corroborated by a recent Nature Communications article, which highlighted the compound's efficacy in xenograft models of breast and lung cancer.
From a synthetic chemistry perspective, advancements have been made in the scalable production of 353470-24-3. A 2022 patent application detailed an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This development is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Despite these promising results, challenges remain in the development of 2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies to improve its drug-like properties. Additionally, comprehensive toxicity studies are required to assess its safety profile before advancing to clinical trials.
In conclusion, the recent research on 353470-24-3 underscores its potential as a multifaceted therapeutic agent with applications in inflammation and oncology. Continued efforts in structural optimization, mechanism elucidation, and preclinical evaluation will be essential to fully realize its therapeutic potential. The compound represents a compelling example of how innovative chemical scaffolds can lead to breakthroughs in drug discovery.
353470-24-3 (2-(2,2-diphenylacetamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxamide) 関連製品
- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)
- 1690284-09-3((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)
- 2006569-57-7(tert-butyl N-2-amino-3-(4-ethylphenyl)propylcarbamate)
- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)
- 1805557-42-9(6-Bromo-2-nitropyridine-3-acetic acid)
- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)
- 953008-89-4(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide)
- 64701-11-7(Norethindrone b-D-Glucuronide)
- 2229073-73-6(tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)



